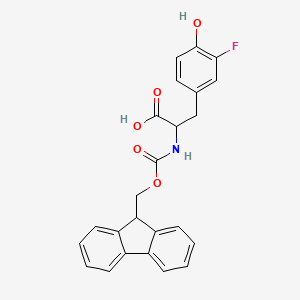

Fmoc-3-fluoro-DL-tyrosine

Übersicht

Beschreibung

Fmoc-3-fluoro-DL-tyrosine is a non-natural amino acid that has gained increasing attention in the scientific community due to its potential applications in various areas such as drug discovery, bioconjugation, and protein engineering . It is a derivative of tyrosine, identified by its unique chemical structure, which comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .

Synthesis Analysis

This compound is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The method of preparing this compound is usually carried out by organic synthetic chemical methods. A common method is to react 3-fluoro-DL-tyrosine with Fmoc chloride using an esterification reaction to give the desired product .Molecular Structure Analysis

The molecular formula of this compound is C24H20FNO5 . It comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .Chemical Reactions Analysis

This compound is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Tyrosine is a very important amino acid - one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 421.42 . It is identified by its unique chemical structure, which comprises a fluoro-substituent and a N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group .Wissenschaftliche Forschungsanwendungen

Fmoc-3-fluoro-DL-tyrosine has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to develop new drugs and therapies. It has also been used in the synthesis of peptides and proteins for use in biochemistry, molecular biology, and drug development.

Wirkmechanismus

Target of Action

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is a precursor for the formation of iodinated thyroid hormones . The compound targets the protein superoxide dismutase [mn], mitochondrial .

Mode of Action

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is typically removed with a base such as pyridine , an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It has been used to develop inhibitors for enzymes and receptors, to modify the properties of peptides, and to study protein-protein interactions .

Pharmacokinetics

The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the production of peptides with varied physical properties due to the phosphorylation of the tyrosine amino acid . This can lead to the formation of iodinated thyroid hormones .

Vorteile Und Einschränkungen Für Laborexperimente

The use of Fmoc-3-fluoro-DL-tyrosine in lab experiments has a number of advantages. It is a relatively stable molecule, allowing for the synthesis of peptides and proteins with a high degree of accuracy. It is also relatively easy to synthesize, and can be used to modify proteins without the need for additional reagents. However, the use of this compound in lab experiments can also have some limitations. For example, it is not suitable for use in experiments involving large proteins, as it can be difficult to achieve a high degree of accuracy in such experiments.

Zukünftige Richtungen

The use of Fmoc-3-fluoro-DL-tyrosine in scientific research has a number of potential future directions. It could be used to further study the structure and function of proteins, as well as to develop new drugs and therapies. It could also be used to further explore the biochemical and physiological effects of this novel amino acid. Additionally, it could be used to further investigate the mechanism of action of this compound, as well as to develop new methods for its synthesis. Finally, it could be used to further explore its potential uses in lab experiments, such as its potential to be used in the synthesis of large proteins.

Safety and Hazards

Fmoc-3-fluoro-DL-tyrosine may be irritating to the eyes, skin, and respiratory tract, so it is necessary to wear appropriate personal protective equipment during operation, such as safety glasses, gloves, and protective masks . In addition, inhalation of its dust or contact with the skin should be avoided .

Biochemische Analyse

Biochemical Properties

Fmoc-3-fluoro-DL-tyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine kinases can phosphorylate the tyrosine residue, altering the physical properties of peptides and proteins. This phosphorylation is crucial for signal transduction pathways. Additionally, this compound can serve as a precursor for the synthesis of iodinated thyroid hormones .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by serving as a substrate for tyrosine kinases, which phosphorylate the tyrosine residue. This phosphorylation can activate or deactivate signaling pathways, impacting gene expression and cellular metabolism. The compound’s role in these processes makes it valuable for studying cell function and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine residue to participate in biochemical reactions. The fluorine atom in the compound can influence its binding affinity and specificity for certain enzymes, potentially altering enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors to consider. It is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s benefits are maximized without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases and deiodinases, which are responsible for its phosphorylation and conversion to iodinated thyroid hormones. These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help localize the compound to specific cellular compartments, ensuring its availability for biochemical reactions. The compound’s distribution can affect its localization and accumulation, impacting its overall activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization can impact the compound’s activity and function, making it essential to understand its distribution within cells .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQUEERXNCSBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

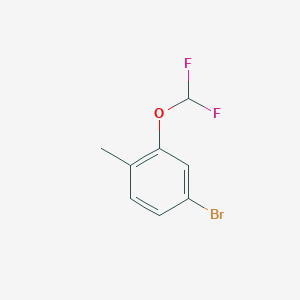

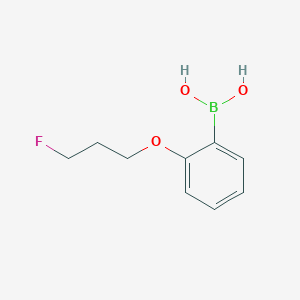

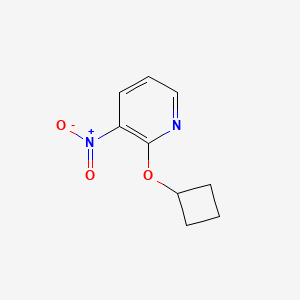

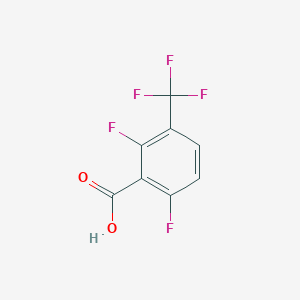

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

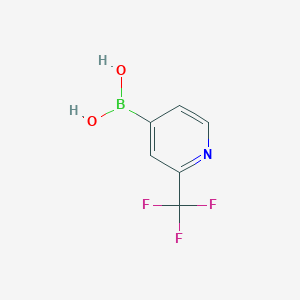

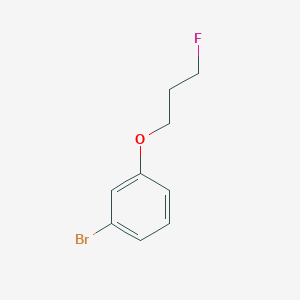

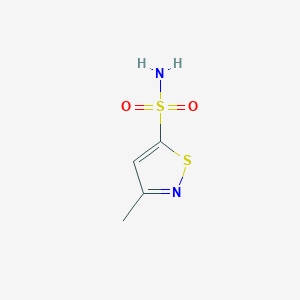

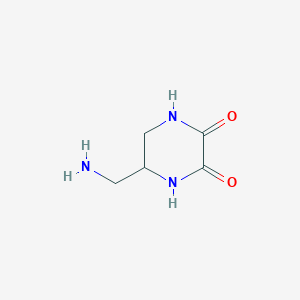

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)